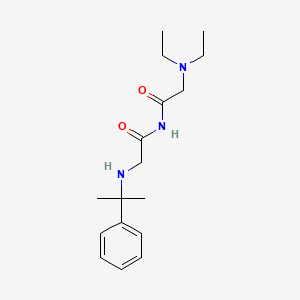
Ethene;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;oxirane, also known as ethylene oxide, is an organic compound with the formula C₂H₄O. It is a cyclic ether and the simplest epoxide, consisting of a three-membered ring with one oxygen atom and two carbon atoms. Ethylene oxide is a colorless and flammable gas with a faintly sweet odor. Due to its strained ring structure, it is highly reactive and participates in various chemical reactions .
Preparation Methods
Ethene;oxirane is primarily produced on an industrial scale through the catalytic oxidation of ethene using air or oxygen in the presence of a silver catalyst . This process involves the following reaction: [ \text{C}_2\text{H}_4 + \frac{1}{2}\text{O}_2 \rightarrow \text{C}_2\text{H}_4\text{O} ]
In the laboratory, this compound can also be synthesized by reacting ethene with peroxycarboxylic acids or by dehydrohalogenation of 2-chloroethanol with a base .
Chemical Reactions Analysis
Ethene;oxirane undergoes a variety of chemical reactions, primarily due to the ring strain in its three-membered structure. Some of the key reactions include:
-
Ring-Opening Reactions: : this compound readily reacts with nucleophiles, leading to ring-opening reactions. These reactions can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions . Common nucleophiles include water, alcohols, and amines, resulting in products such as ethylene glycol, ethers, and amino alcohols .
-
Oxidation: : this compound can be oxidized to form various products, including ethylene glycol and acetaldehyde .
-
Polymerization: : this compound can undergo polymerization to form poly(ethylene oxide), which is used in various industrial applications .
Scientific Research Applications
Ethene;oxirane has numerous applications in scientific research and industry:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the production of ethylene glycol, which is a precursor for polymers and antifreeze .
-
Biology and Medicine: : this compound is used as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi .
-
Industry: : It is employed in the production of surfactants, detergents, and emulsifiers. Additionally, it is used in the manufacture of polyurethane foams and as a fumigant .
Mechanism of Action
The mechanism of action of ethene;oxirane involves its high reactivity due to the ring strain in its three-membered structure. The compound readily undergoes nucleophilic attack, leading to ring-opening reactions. In biological systems, this compound can alkylate DNA and proteins, which contributes to its sterilizing properties .
Comparison with Similar Compounds
Ethene;oxirane is unique among epoxides due to its simplicity and high reactivity. Similar compounds include:
-
Propylene oxide: : Another simple epoxide, but with a slightly larger ring structure, making it less reactive than this compound .
-
Aziridine: : A three-membered ring compound with a nitrogen atom instead of oxygen, which also exhibits high reactivity but different chemical properties .
-
Thiirane: : A sulfur-containing analog of this compound, which is less reactive due to the larger atomic size of sulfur compared to oxygen .
This compound’s high reactivity and versatility make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
43094-71-9 |
|---|---|
Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
ethene;oxirane |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3-1;1-2/h1-2H2;1-2H2 |
InChI Key |
CDCIMUZJPLJFTE-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1CO1 |
Related CAS |
128163-27-9 126140-91-8 43094-71-9 718637-95-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


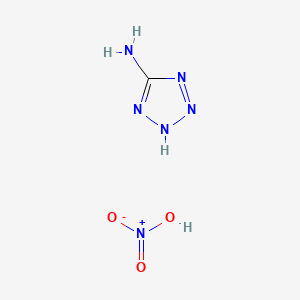
![[3-(2-Iodophenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14671807.png)

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

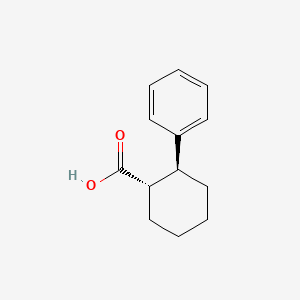
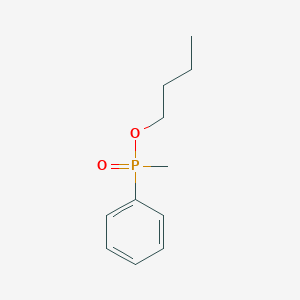
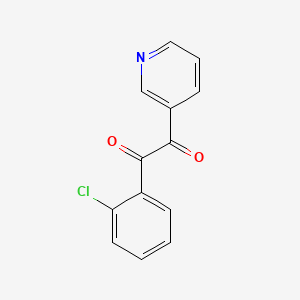
![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
